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Introduction

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has
emerged as a critical player in cancer progression, metastasis, and the development of
therapeutic resistance.[1][2][3] Initially identified as an oncogene in chronic myelogenous
leukemia, aberrant AXL signaling is now implicated in a wide array of solid and hematological
malignancies, often correlating with a poor prognosis for patients.[1][2] This guide provides a
comprehensive overview of AXL as a therapeutic target, detailing its signaling pathways, role in
disease, and the current landscape of inhibitory strategies. It is designed to be a valuable
resource for researchers and drug development professionals actively investigating AXL-
targeted therapies.

The AXL Signaling Pathway

AXL is a transmembrane receptor composed of an extracellular domain featuring two
immunoglobulin-like (IgL) and two fibronectin type IIl (FNIII) domains, a transmembrane
segment, and an intracellular tyrosine kinase domain.[3][4] The primary ligand for AXL is the
vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[1][4]

The canonical activation of AXL occurs when Gas6 binds to the extracellular domain, inducing
receptor dimerization and subsequent autophosphorylation of tyrosine residues within the
intracellular kinase domain.[1][5] This phosphorylation creates docking sites for various
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downstream signaling molecules, leading to the activation of multiple pro-tumorigenic
pathways, including:

PISK/Akt/mTOR Pathway: Promotes cell survival, proliferation, and growth.[1][6]

MEK/ERK (MAPK) Pathway: Drives cell proliferation and differentiation.[1][6]

NF-kB Pathway: Regulates inflammation, cell survival, and immune responses.[1][7]

JAK/STAT Pathway: Involved in cell proliferation, differentiation, and survival.[1][7]

Beyond ligand-dependent activation, AXL can also be activated through ligand-independent
mechanisms, such as heterodimerization with other receptor tyrosine kinases like EGFR and
HER2, or through overexpression.[7][8]
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Elevated AXL expression is a hallmark of numerous cancers, including but not limited to, lung,
breast, pancreatic, ovarian, and colon cancers.[1] AXL signaling promotes several key aspects
of cancer progression:

» Proliferation and Survival: Activation of the PI3K/Akt and JAK/STAT pathways by AXL
signaling directly contributes to increased cancer cell proliferation and evasion of apoptosis.

[3][€]

 Invasion and Migration: AXL plays a crucial role in the epithelial-to-mesenchymal transition
(EMT), a process where cancer cells lose their epithelial characteristics and gain migratory
and invasive properties.[9] Downregulation of AXL has been shown to reverse EMT,
highlighting its importance in this process.

» Angiogenesis: AXL is expressed on endothelial cells and its activation can promote the
formation of new blood vessels, which is essential for tumor growth and metastasis.

Therapeutic Resistance

A significant body of evidence has established AXL as a key mediator of acquired resistance to
a wide range of cancer therapies, including chemotherapy, targeted therapies (e.g., EGFR and
BRAF inhibitors), and immunotherapy. The mechanisms by which AXL drives drug resistance
are multifaceted and include:

e Bypass Signaling: Upregulation of AXL can provide an alternative survival pathway for
cancer cells when their primary growth-promoting pathway is inhibited by a targeted therapy.
[10][11]

o EMT-Mediated Resistance: The induction of EMT by AXL signaling can render cancer cells
less sensitive to various treatments.[12]

e Immune Evasion: AXL signaling can contribute to an immunosuppressive tumor
microenvironment by modulating the function of immune cells such as macrophages and
dendritic cells, thereby helping cancer cells evade immune surveillance.[4]

Therapeutic Strategies Targeting AXL
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The central role of AXL in cancer has spurred the development of various therapeutic strategies
aimed at inhibiting its function. These can be broadly categorized as small molecule inhibitors,
monoclonal antibodies, and antibody-drug conjugates.

Small Molecule Tyrosine Kinase Inhibitors (TKIs)

These inhibitors typically target the ATP-binding site of the AXL kinase domain, preventing its
activation and downstream signaling. They can be further classified based on their selectivity.
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Other Key Targets

Inhibitor Type AXL IC50 (nM)
(IC50, nM)
o Mer (~700-1400),
Bemcentinib ) o
Selective AXL inhibitor 14 Tyro3 (~700-1400),
(BGB324/R428)
Abl (>1400)
Dual FLT3/AXL
Gilteritinib (ASP2215) 0.73 FLT3 (0.29)

inhibitor

VEGFR?2 (0.035),
MET (1.3), RET (4),

Cabozantinib (XL184) Multi-kinase inhibitor 7
KIT (4.6), FLT3 (11.3),
TIE2 (14.3)
MER (2), VEGFR1/2/3
Sitravatinib o o (6/5/2), KIT (6), FLT3
Multi-kinase inhibitor 15
(MGCD516) (8), DDR1/2 (29/0.5),
TRKA/B (5/9)
MET (Ki=2), MST1R
Merestinib o o (11), MERTK (10),
Multi-kinase inhibitor 2
(LY2801653) FLT3 (7), DDR1/2
(0.1/7)
Glesatinib o S
Multi-kinase inhibitor <75 MET (19)
(MGCD265)
o o o VEGFRs, PDGFRs,
Sunitinib Multi-kinase inhibitor 259
KIT, FLT3, RET
Foretinib Multi-kinase inhibitor - MET, VEGFRs
Dubermatinib (TP- ) o JAK2, ALK, ABL1,
Selective AXL inhibitor 27
0903) VEGFR2
Dual AXL/MER
ONO-7475 S 0.7 MER (1.0)
inhibitor
Dual AXL/MER
INCB081776 0.61 MER (3.17)

inhibitor
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IC50 values can vary depending on the assay conditions.

Monoclonal Antibodies (mAbs)

Monoclonal antibodies targeting the extracellular domain of AXL can inhibit its function through
various mechanismes, including blocking ligand binding, inducing receptor internalization and
degradation, and mediating antibody-dependent cell-mediated cytotoxicity (ADCC).

Antibody Mechanism

Inhibits receptor activation and downstream
YW327.6S2 . _
signaling.[10]

Antibody-Drug Conjugates (ADCSs)

ADCs consist of a monoclonal antibody linked to a potent cytotoxic agent. The antibody
component directs the ADC to AXL-expressing tumor cells, where the cytotoxic payload is
internalized and released, leading to targeted cell killing.

ADC Payload
Enapotamab vedotin (AXL-107-MMAE) Monomethyl auristatin E (MMAE)
ADCT-601 (Mipasetamab uzoptirine) Pyrrolobenzodiazepine (PBD) dimer

Preclinical and Clinical Data Highlights

Numerous preclinical studies have demonstrated the efficacy of AXL inhibitors in reducing
tumor growth, metastasis, and overcoming drug resistance in various cancer models.[10]

e Bemcentinib has shown promise in combination with immunotherapy, particularly in non-
small cell lung cancer (NSCLC) patients with AXL-positive tumors.[13] In a phase Il trial with
pembrolizumab in advanced NSCLC, the overall response rate (ORR) was 26% in all
patients and 38% in those with AXL-positive tumors.[13]

« Gilteritinib is approved for the treatment of relapsed or refractory FLT3-mutated acute
myeloid leukemia (AML), where AXL overexpression is a known resistance mechanism to
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FLT3 inhibitors.[8]

o Enapotamab vedotin has demonstrated significant single-agent antitumor activity in
preclinical models of NSCLC, with tumor regression or stasis observed in 28% of patient-
derived xenograft (PDX) models.[14]

o ADCT-601 has shown potent and durable antitumor activity in a variety of human cancer
xenograft models, including those with heterogeneous AXL expression.[15]

Key Experimental Protocols
Western Blot for AXL Phosphorylation

This protocol is used to detect the activation state of AXL by measuring its phosphorylation.
e Cell Lysis:

Culture cells to the desired confluency and treat with inhibitors or stimuli as required.

[e]

Wash cells with ice-cold PBS.

o

[¢]

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

[e]

Incubate on ice for 30 minutes with periodic vortexing.

[e]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

(¢]

Collect the supernatant containing the protein lysate.
e Protein Quantification:

o Determine the protein concentration of the lysates using a BCA or Bradford assay.
o SDS-PAGE and Transfer:

o Denature equal amounts of protein by boiling in Laemmli sample buffer.

o Separate proteins by size on an SDS-polyacrylamide gel.
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o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:

o Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room

temperature.

o Incubate the membrane with a primary antibody specific for phosphorylated AXL (e.g.,
anti-pAXL Tyr779) overnight at 4°C.

o Wash the membrane three times with TBST.
o Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
o Wash the membrane three times with TBST.

e Detection:

o Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize

using an imaging system.

o Strip the membrane and re-probe for total AXL and a loading control (e.g., GAPDH or [3-
actin) to normalize the data.

MTT Cell Proliferation Assay

This colorimetric assay measures cell viability and proliferation based on the metabolic activity

of the cells.
o Cell Seeding:

o Seed cells in a 96-well plate at a predetermined optimal density.

o Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
e Treatment:

o Treat cells with various concentrations of the AXL inhibitor or control vehicle.
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o Incubate for the desired time period (e.g., 24, 48, or 72 hours).

o MTT Addition:

o Add MTT solution (e.g., 5 mg/mL in PBS) to each well.

o Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
 Solubilization:

o Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to
dissolve the formazan crystals.

o Incubate on a shaker for 15 minutes at room temperature to ensure complete dissolution.
e Absorbance Measurement:
o Measure the absorbance at a wavelength of 570 nm using a microplate reader.

o Calculate cell viability as a percentage of the control-treated cells.

Boyden Chamber Cell Invasion Assay

This assay assesses the invasive potential of cancer cells through a basement membrane
matrix.[1]

o Chamber Preparation:

o Rehydrate Matrigel-coated Boyden chamber inserts (typically with 8 um pores) with
serum-free medium.

o Cell Preparation:
o Harvest and resuspend cancer cells in serum-free medium.
o Assay Setup:

o Add a chemoattractant (e.g., serum-containing medium or Gas6) to the lower chamber.
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o Add the cell suspension to the upper chamber (the insert).

o Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
e Analysis:

Remove non-invading cells from the top of the insert with a cotton swab.

o

[¢]

Fix and stain the invading cells on the bottom of the membrane.

Count the number of stained cells in multiple fields of view under a microscope.

[¢]

[e]

Alternatively, eluted the stain and measure the absorbance for a more quantitative

readout.
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Conclusion

AXL represents a compelling therapeutic target in oncology due to its multifaceted role in
driving tumor progression, metastasis, and drug resistance. A variety of therapeutic agents
targeting AXL, including small molecule inhibitors, monoclonal antibodies, and antibody-drug
conjugates, are currently in preclinical and clinical development, with some showing
encouraging results.[14] The successful clinical implementation of AXL-targeted therapies will
likely depend on the identification of predictive biomarkers to select patients who are most likely
to benefit, as well as the development of rational combination strategies to overcome
resistance and enhance efficacy. This guide provides a foundational understanding of AXL
biology and the current state of AXL-targeted drug development to aid researchers in this
critical endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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